molecular formula C7H8N2O3 B12518552 (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid CAS No. 682773-99-5

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B12518552
CAS No.: 682773-99-5
M. Wt: 168.15 g/mol
InChI Key: UYIVVYOZZPKJEF-YFKPBYRVSA-N
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Description

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral pyrrolidinone derivative characterized by a 5-oxopyrrolidine core with a carboxylic acid group at position 2 and a cyanomethyl substituent at position 1. The (S)-configuration at the second carbon ensures stereochemical specificity, critical for interactions in biological systems or asymmetric synthesis. This compound is structurally related to pyroglutamic acid derivatives, which are widely used as chiral auxiliaries or intermediates in pharmaceutical synthesis .

Properties

CAS No.

682773-99-5

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

(2S)-1-(cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c8-3-4-9-5(7(11)12)1-2-6(9)10/h5H,1-2,4H2,(H,11,12)/t5-/m0/s1

InChI Key

UYIVVYOZZPKJEF-YFKPBYRVSA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)CC#N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CC#N

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Cyanide-Mediated Cyclization :

    • Reagents : Sodium cyanide (NaCN) or potassium cyanide (KCN) in aqueous medium (e.g., water).
    • Substrates : α,β-unsaturated ketones (e.g., mesityl oxide) or aldehydes (e.g., crotonaldehyde).
    • Conditions :
      • Temperature : Reflux (≈100°C) or elevated temperatures under pressure (90–100°C in autoclave).
      • Time : 7–80 hours, depending on substrate reactivity.
      • pH Control : Neutral to slightly basic (pH 7–8) for aldehydes to prevent polymerization.

    Example :

    • Substrate : Mesityl oxide (8–15 moles) + NaCN (980 g) in 8 L water.
    • Procedure : Reflux for 3 hours, transfer to autoclave (90–100°C, 7–8 hours), acidify, and extract with alcohol (e.g., methanol).
  • Functionalization to Introduce Cyanomethyl Group :

    • Method : Post-cyclization alkylation at the pyrrolidone nitrogen.
    • Reagents : Cyanomethyl halide (e.g., ClCH₂CN) and base (e.g., NaH or K₂CO₃).
    • Conditions : Anhydrous solvent (DMF, DMSO), room temperature to 60°C.

Purification Techniques

  • Crystallization : Recrystallization from ethyl acetate/methanol mixtures.
  • Chromatography : Silica gel column chromatography for high-purity isolation.
Method Reagents Conditions Key Outcomes
Cyanide Cyclization Mesityl oxide, NaCN, H₂O Reflux, autoclave (90–100°C, 7–8 h) Pyrrolidone carboxylic acid (high purity)
Alkylation Cyanomethyl halide, NaH, DMF RT–60°C, 12–24 h Cyanomethyl-functionalized product

Continuous Flow Synthesis

Modern industrial processes employ continuous flow reactors to enhance efficiency, scalability, and safety.

Advantages Over Batch Methods

  • Uniform Heating : Minimizes side reactions and improves yield consistency.
  • Reduced Byproducts : Faster mixing and controlled residence times optimize selectivity.

Process Outline

  • Feedstock Preparation :

    • Substrate : α,β-unsaturated ketone or aldehyde.
    • Cyanide Source : Aqueous NaCN/KCN solution.
  • Reaction Zone :

    • Temperature : 80–120°C (tailored to substrate reactivity).
    • Flow Rate : Adjusted to achieve optimal residence time (e.g., 1–5 hours).
  • Workup :

    • Acidification : HCl or H₂SO₄ to protonate the carboxylate.
    • Extraction : Organic solvents (e.g., ethyl acetate) for phase separation.

Challenges

  • Cyanide Handling : Requires rigorous safety protocols due to toxicity.
  • Scalability : Limited by reactor design and heat exchange efficiency.

Alternative Synthetic Routes

Enzymatic Resolution

For enantiopure (S)-isomer production:

  • Chiral Resolution : Use of chiral columns (e.g., HPLC) or enzymatic hydrolysis of racemic intermediates.

Analytical Characterization

Critical for verifying structural integrity and stereochemistry:

Technique Purpose Key Data
NMR Confirm pyrrolidone and cyanomethyl groups δ 3.5–4.0 ppm (pyrrolidone CH₂), δ 2.1–2.5 ppm (CNCH₂)
Chiral HPLC Assess enantiomeric excess >99% ee achievable with optimized conditions
IR Carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) Peak at 1680–1725 cm⁻¹ (C=O stretch)

Comparative Reaction Outcomes

Parameter Batch Method Continuous Flow
Yield 40–60% 60–80%
Purity 95–98% 98–99.5%
Scalability Limited High
Byproducts Moderate Minimal

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Cyanide ions, amines.

Major Products

    Oxidation Products: Compounds with additional oxo or hydroxyl groups.

    Reduction Products: Compounds with hydroxyl groups replacing oxo groups.

    Substitution Products: Compounds with different substituents replacing the cyanomethyl group.

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid involves several methods that focus on creating derivatives with enhanced biological activities. Recent patents have described methods for preparing pyrrolidine derivatives, emphasizing the need for efficient synthesis techniques that yield high purity and structural integrity .

Key Synthesis Techniques:

  • Catalytic Hydrogenation : This method allows for the reduction of double bonds in pyrrolidine derivatives, resulting in compounds with specific configurations that are crucial for biological activity .
  • Castagnoli–Cushman Reaction : This reaction has been utilized to synthesize imines that can be further transformed into various derivatives, including those with potential therapeutic applications .

Biological Activities

Research indicates that (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid and its derivatives exhibit promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have shown that certain derivatives of this compound demonstrate significant antimicrobial properties against resistant strains of bacteria. For instance, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens, showing effective inhibition .

Table 1: Antimicrobial Activity of Derivatives

Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
Compound AMRSA16 µg/mL
Compound BVancomycin-intermediate S. aureus32 µg/mL
Compound CMultidrug-resistant C. auris16 µg/mL

Anticancer Activity

The anticancer properties of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid derivatives have been evaluated using various cancer cell lines. Notably, some compounds exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Table 2: Anticancer Activity in Cell Lines

Compound NameCell LineIC50 (µM)
Compound DA549 (Lung Cancer)10
Compound EHCT116 (Colorectal Cancer)15
Compound FMCF7 (Breast Cancer)12

Case Studies

Several case studies have highlighted the utility of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid in drug development.

Case Study 1: Development of Antimicrobial Agents

In a study focusing on the development of new antimicrobial agents, researchers synthesized a series of derivatives based on (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid. These compounds were screened against a panel of resistant bacterial strains, leading to the identification of several candidates with potent activity against MRSA and other pathogens .

Case Study 2: Anticancer Screening

Another research effort investigated the anticancer potential of this compound using the A549 cell line. The results indicated that specific derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may influence biochemical pathways related to its functional groups, such as those involving oxidation-reduction reactions or nucleophilic substitutions.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Structural Features
(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid Cyanomethyl (-CH₂CN) C₇H₈N₂O₃ 168.15 Electron-withdrawing nitrile group; chiral center
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid Methyl (-CH₃) C₆H₉NO₃ 143.14 Compact alkyl group; reduced steric hindrance
(2S)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid Isopropyl (-CH(CH₃)₂) C₈H₁₃NO₃ 171.20 Bulky substituent; increased hydrophobicity
1-Ethyl-5-oxopyrrolidine-2-carboxylic acid Ethyl (-CH₂CH₃) C₇H₁₁NO₃ 157.17 Intermediate chain length; moderate lipophilicity

Key Observations:

  • Methyl and ethyl substituents are inert, favoring stability and ease of synthesis.

Biological Activity

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, supported by relevant data and research findings.

1. Chemical Structure and Synthesis

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid features a pyrrolidine ring with a cyanomethyl and a carboxylic acid functional group. Its synthesis typically involves reactions such as oxidation and substitution, which allow for the introduction of various functional groups that can enhance biological activity.

2. Biological Activity Overview

The compound has been studied for several biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens.
  • Anticancer Properties : Research indicates potential anticancer activity, particularly in lung cancer cell lines like A549, where structure-dependent cytotoxicity has been observed .
  • Antiviral Effects : Some derivatives of this compound have shown promising antiviral activity against specific viral strains.

The mechanism of action for (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid likely involves interaction with specific molecular targets:

  • Enzymatic Interactions : The compound may inhibit certain enzymes involved in cancer proliferation or microbial resistance.
  • Cellular Pathways : It may influence pathways related to oxidative stress and apoptosis in cancer cells.

4.1 Anticancer Activity Studies

In a study assessing the anticancer properties of related pyrrolidine derivatives, it was found that compounds with specific structural modifications exhibited significant cytotoxicity against A549 cells. For example:

CompoundIC50 (µM)Comparison with Cisplatin
(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acidTBDTBD
Reference Compound (Cisplatin)10Standard

These findings suggest that structural variations can significantly affect the potency of these compounds against cancer cells .

4.2 Antimicrobial Activity

The antimicrobial efficacy of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid was evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliTBD
Staphylococcus aureusTBD
Pseudomonas aeruginosaTBD

These results indicate that the compound may offer a viable option for combating antibiotic-resistant bacteria.

Case Study 1: Anticancer Activity

In a controlled study, derivatives of (S)-1-(Cyanomethyl)-5-oxopyrrolidine were tested for their effects on A549 lung adenocarcinoma cells. The treatment led to reduced cell viability compared to untreated controls, suggesting potential as a therapeutic agent in lung cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Klebsiella pneumoniae and Acinetobacter baumannii. The results indicated significant inhibition at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative treatment option .

6. Conclusion and Future Directions

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid presents promising biological activities that warrant further investigation. Future research should focus on:

  • Detailed mechanistic studies to elucidate its interactions at the molecular level.
  • In vivo studies to assess efficacy and safety profiles.
  • Development of derivatives with enhanced potency and selectivity for targeted therapies.

Q & A

Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?

  • Resolution : Stability depends on substituent positioning. The cyanomethyl group at C1 stabilizes the lactam ring against acid hydrolysis (t₁/₂ > 24 h at pH 2), whereas C3-substituted analogs degrade rapidly (t₁/₂ = 3 h). Use accelerated stability studies (40°C/75% RH) with UPLC monitoring to assess batch-specific degradation .

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